7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound with a molecular formula of C10H11ClN4 and a molecular weight of 222.67 g/mol . This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with cyclobutanone in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolopyrimidine ring system .
Chemical Reactions Analysis
7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by an aryl or alkyl group using palladium catalysts and boron reagents.
Scientific Research Applications
7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including anticancer agents.
Biological Studies: The compound has been studied for its potential to inhibit specific enzymes and signaling pathways, making it a valuable tool in biochemical research.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the ERK signaling pathway in cancer cells, leading to reduced cell proliferation and induction of apoptosis . The compound binds to key proteins in the pathway, such as ERK1/2, c-Raf, and MEK1/2, thereby blocking their phosphorylation and subsequent activation .
Comparison with Similar Compounds
7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound lacks the cyclobutyl group, which may affect its biological activity and chemical reactivity.
7-Chloro-2-phenyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: The phenyl group in place of the cyclobutyl group can lead to different pharmacological properties and applications.
The unique cyclobutyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-6-5-8(11)15-10(12-6)13-9(14-15)7-3-2-4-7/h5,7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWJFBUSWJCTAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)Cl)C3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169742 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 7-chloro-2-cyclobutyl-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001169742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-78-5 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 7-chloro-2-cyclobutyl-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 7-chloro-2-cyclobutyl-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001169742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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